N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-14-8-6-13(7-9-14)10-15(22)19-17-21-20-16(23-17)11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYWRROEGHZWTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound that belongs to the 1,3,4-oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.
Overview of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are heterocyclic compounds known for their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The structural versatility of the oxadiazole ring allows for modifications that can enhance biological efficacy and selectivity against various targets.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance:
- Mechanisms of Action : The anticancer activity of 1,3,4-oxadiazole derivatives is attributed to their ability to inhibit key enzymes involved in cancer cell proliferation. These include thymidylate synthase, histone deacetylase (HDAC), and telomerase . this compound has been shown to selectively interact with these targets.
- Case Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it was found to inhibit the growth of breast cancer cells with an IC50 value indicative of potent activity .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12 | Inhibition of HDAC and telomerase |
| Other 1,3,4-Oxadiazole Derivatives | Various | Varies | Targeting thymidylate synthase |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition properties. A study indicated that derivatives similar to this compound showed promising results as inhibitors of alkaline phosphatase (ALP), a key enzyme involved in various physiological processes and a marker for certain cancers .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|---|
| This compound | ALP | 15 | Competitive |
| Related Compounds | ALP | Varies | Mixed-type |
Potential Therapeutic Applications
Given its biological profile, this compound holds promise as a lead compound for developing new anticancer therapies. Its ability to target multiple pathways involved in tumor growth makes it a candidate for further optimization and development.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide in anticancer therapy. The compound has been tested against several cancer cell lines, demonstrating significant growth inhibition. For instance, related compounds in the oxadiazole class have shown percent growth inhibitions (PGIs) ranging from 51% to 86% against various cancer types such as glioblastoma and ovarian cancer .
Table 1: Anticancer Activity of Related Oxadiazole Compounds
| Compound | Cancer Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
| 6h | HOP-92 | 67.55 |
Antimicrobial Properties
The oxadiazole derivatives have also been evaluated for their antimicrobial activities. Studies indicate that compounds with oxadiazole moieties exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with vital metabolic processes .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | Moderate |
| Compound B | Escherichia coli | High |
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in various experimental models. Its anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Synthesis and Structural Insights
The synthesis of this compound typically involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The introduction of the benzyl and fluorophenyl groups enhances the compound's stability and biological activity .
Case Studies and Experimental Findings
Several case studies have been conducted to evaluate the efficacy of this compound and its derivatives:
- Anticancer Study : A recent study demonstrated that a derivative showed a PGI of over 75% against multiple cancer cell lines, indicating strong potential as an anticancer agent .
- Antimicrobial Evaluation : In vitro tests revealed that certain oxadiazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by antibiotic-resistant pathogens .
- Inflammatory Response : Experimental models showed a marked reduction in inflammation markers following treatment with the compound, supporting its application in inflammatory diseases .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Bioactivity Trends
The following compounds share structural motifs with N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide, differing primarily in substituents on the oxadiazole ring, acetamide side chain, or aryl groups. Key comparisons include:
Key Findings
Enzyme Inhibition :
- Compound 129 () demonstrated superior ALP inhibition (IC₅₀ = 0.420 µM) compared to the standard (IC₅₀ = 2.80 µM), attributed to its trifluoromethyl group enhancing hydrophobic interactions with the enzyme’s active site .
- N-(5-Benzyl-oxadiazol-2-yl)-2-sulfanyl acetamide derivatives () showed higher activity against AChE than BChE or LOX, suggesting that sulfanyl groups may favor cholinergic targeting .
Antimicrobial and Anti-inflammatory Activity :
- Benzofuran-oxadiazole derivatives () exhibited antimicrobial potency via laccase catalysis, with electron-withdrawing groups (e.g., Cl) enhancing activity .
- The COX-2 inhibitor from highlights the role of fluorophenyl and triazole motifs in anti-inflammatory targeting .
Structural-Activity Relationships (SAR) :
- Electron-Withdrawing Groups : Trifluoromethyl (Compound 129) and chloro substituents () improve enzyme inhibition by increasing binding affinity.
- Sulfanyl vs. Acetamide Linkers : Sulfanyl-containing derivatives () favor AChE inhibition, while acetamide-linked fluorophenyl groups (target compound) may optimize pharmacokinetics (e.g., solubility, CNS penetration).
Contradictions and Limitations
- Bioactivity Variability : While sulfanyl derivatives () are potent against AChE, their LOX and BChE activities are modest, indicating target specificity influenced by substituents .
- Data Gaps : The COX-2 inhibitor () lacks quantitative IC₅₀ data, limiting direct comparison with the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
